2,2,2-Trifluoroethyldifluoromethyl Ether
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Overview
Description
2,2,2-Trifluoroethyldifluoromethyl Ether is a chemical compound with the molecular formula C₃H₃F₅O. It is known for its unique properties, including volatility and stability. This compound is often used as an intermediate in the synthesis of other chemicals and has applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyldifluoromethyl Ether typically involves the reaction of 2,2,2-trifluoroethanol with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to maintain the required reaction conditions. The process includes steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyldifluoromethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyldifluoromethyl Ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of anesthetics.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyldifluoromethyl Ether involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it can bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and resulting in muscle relaxation and reduced pain sensitivity .
Comparison with Similar Compounds
Isoflurane: A halogenated ether used as an inhalation anesthetic.
Sevoflurane: Another halogenated ether with similar anesthetic properties.
Desflurane: Known for its rapid onset and recovery times in anesthesia
Uniqueness: 2,2,2-Trifluoroethyldifluoromethyl Ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high volatility and stability make it suitable for various applications, particularly in the synthesis of other fluorinated compounds .
Properties
CAS No. |
66711-94-2 |
---|---|
Molecular Formula |
C₆H₄F₁₀O |
Molecular Weight |
282.08 |
Synonyms |
1,1’-Oxybis[1,1,3,3,3-pentafluoropropane; Bis(1,1,3,3,3-pentafluoropropyl) Ether; USP Isoflurane Related Compound B; |
Origin of Product |
United States |
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